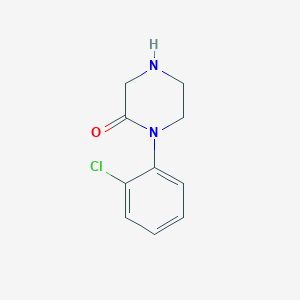

1-(2-Chlorophenyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Chlorophenyl)piperazin-2-one” is an organic compound that falls under the category of piperazines . Piperazines are a group of compounds that have a wide range of biological and pharmaceutical activity .

Synthesis Analysis

There are several synthetic routes for piperazine derivatives. The most common method involves the reaction of diethanolamine with m-chloroaniline . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “1-(2-Chlorophenyl)piperazin-2-one” is C10H11ClN2O . It is a dibasic amine with no stereoisomers .Chemical Reactions Analysis

The key step in the synthesis of piperazine derivatives includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Applications De Recherche Scientifique

Pharmacological Applications and Metabolism

Arylpiperazine derivatives, including 1-(2-Chlorophenyl)piperazin-2-one, have clinical applications mainly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This metabolism plays a significant role in their pharmacological actions (S. Caccia, 2007).

Piperazine Derivatives in Drug Development

Piperazine, a six-membered nitrogen-containing heterocycle, is critical in drug design due to its presence in drugs with various therapeutic uses like antipsychotics, antidepressants, and anticancer agents. Modifications in the piperazine nucleus significantly affect the medicinal potential of the resultant molecules, underscoring the scaffold's versatility in drug discovery (A. Rathi et al., 2016).

Role in Antidepressant Development

The presence of a piperazine substructure is a commonality among many marketed antidepressants. This moiety is believed to contribute significantly to the efficacy of these drugs due to its favorable CNS pharmacokinetics and specific binding conformations. The ongoing research into piperazine-based antidepressants aims to develop novel compounds with enhanced potency and efficacy (R. Kumar et al., 2021).

Contribution to Antipsychotic Agents

Arylcycloalkylamines, which include phenyl piperidines and piperazines, are important pharmacophoric groups in antipsychotic agents. The structural features of these compounds, especially the arylalkyl substituents, are crucial for their potency and selectivity at D2-like receptors, indicating their significant role in the treatment of psychiatric disorders (D. Sikazwe et al., 2009).

Mécanisme D'action

Target of Action

It is known that piperazine compounds, which 1-(2-chlorophenyl)piperazin-2-one is a derivative of, generally target parasites . They mediate their anthelmintic action by paralyzing these parasites .

Mode of Action

Piperazine compounds, including 1-(2-chlorophenyl)piperazin-2-one, are known to act as gaba receptor agonists . This means they enhance the effect of GABA, a neurotransmitter that inhibits the activity of nerve cells. The result is a paralytic effect on the parasites, which allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

Given its role as a gaba receptor agonist, it can be inferred that it affects the gabaergic system, a major inhibitory neurotransmitter pathway in the nervous system .

Result of Action

Based on its mode of action as a gaba receptor agonist, it can be inferred that the compound enhances the inhibitory effects of gaba on nerve cells, leading to paralysis of parasites .

Safety and Hazards

Orientations Futures

Piperazine derivatives show a wide range of biological and pharmaceutical activity, and are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the development of new synthetic routes and the exploration of their biological activities could be potential future directions .

Propriétés

IUPAC Name |

1-(2-chlorophenyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIBLRDYVHXODO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891574 |

Source

|

| Record name | 1-(2-Chlorophenyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)piperazin-2-one | |

CAS RN |

197967-66-1 |

Source

|

| Record name | 1-(2-Chlorophenyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide](/img/structure/B174440.png)

![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)

![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)